molecular formula C25H23N3O2 B15097028 2-Methoxy-5-[3-(3-methylphenoxy)propyl]indolo[2,3-b]quinoxaline

2-Methoxy-5-[3-(3-methylphenoxy)propyl]indolo[2,3-b]quinoxaline

Cat. No.: B15097028
M. Wt: 397.5 g/mol
InChI Key: RIPVYJKTNBUZSH-UHFFFAOYSA-N
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Description

2-Methoxy-5-[3-(3-methylphenoxy)propyl]indolo[2,3-b]quinoxaline is a synthetic heterocyclic compound derived from the indolo[2,3-b]quinoxaline scaffold. This core structure consists of a fused indole and quinoxaline system, which confers unique electronic and optical properties due to its extended π-conjugation . The compound features a methoxy group at position 2 and a 3-(3-methylphenoxy)propyl chain at position 5, both of which influence its physicochemical and biological behavior.

Properties

Molecular Formula

C25H23N3O2

Molecular Weight

397.5 g/mol

IUPAC Name

9-methoxy-6-[3-(3-methylphenoxy)propyl]indolo[3,2-b]quinoxaline

InChI

InChI=1S/C25H23N3O2/c1-17-7-5-8-19(15-17)30-14-6-13-28-23-12-11-18(29-2)16-20(23)24-25(28)27-22-10-4-3-9-21(22)26-24/h3-5,7-12,15-16H,6,13-14H2,1-2H3

InChI Key

RIPVYJKTNBUZSH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)OCCCN2C3=C(C=C(C=C3)OC)C4=NC5=CC=CC=C5N=C42

Origin of Product

United States

Preparation Methods

The synthesis of 2-Methoxy-5-[3-(3-methylphenoxy)propyl]indolo[2,3-b]quinoxaline typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

Industrial production methods may involve optimization of these synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors and other advanced techniques to scale up the production process.

Chemical Reactions Analysis

2-Methoxy-5-[3-(3-methylphenoxy)propyl]indolo[2,3-b]quinoxaline can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include acids, bases, solvents like methanol or dichloromethane, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 2-Methoxy-5-[3-(3-methylphenoxy)propyl]indolo[2,3-b]quinoxaline involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to the desired biological effects . For example, it may inhibit the activity of certain kinases or interact with DNA to exert its anticancer effects .

Comparison with Similar Compounds

Key Features:

  • Synthesis: Likely synthesized via Pd-catalyzed C–N coupling or Suzuki-Miyaura cross-coupling reactions, as reported for analogous indolo[2,3-b]quinoxaline derivatives .
  • Applications: Potential use in organic electronics (OLEDs, solar cells) due to its π-conjugated core and in medicinal chemistry as a DNA-intercalating agent .
  • Substituent Effects: The methoxy group enhances electron-donating capacity, while the 3-methylphenoxypropyl chain improves solubility and steric bulk .

Comparison with Similar Compounds

The following table compares 2-Methoxy-5-[3-(3-methylphenoxy)propyl]indolo[2,3-b]quinoxaline with structurally related indoloquinoxalines:

Compound Substituents Synthetic Method Key Properties Applications
This compound Methoxy (C2), 3-(3-methylphenoxy)propyl (C5) Pd-catalyzed C–N coupling/Suzuki reaction Enhanced solubility (phenoxy chain), moderate HOMO-LUMO gap (~3.1 eV estimated) OLEDs, redox flow batteries, antiviral agents
6-(2,3-Dihydroxypropyl)-6H-indolo[2,3-b]quinoxaline (Compound 27 ) 2,3-Dihydroxypropyl (C6) Oxidative cyclization with KMnO₄ High polarity, DNA-binding affinity (IC₅₀ = 1.2 μM) Anticancer agents, DNA intercalators
6-(tert-butyl)-6H-indolo[2,3-b]quinoxaline (Compound 5i ) tert-Butyl (C6) N-Alkylation with sodium hydride High thermal stability (Tₘ = 216°C), low solubility in polar solvents Non-aqueous redox flow batteries (NARFBs)
6-(4-Methoxyphenyl)-6H-indolo[2,3-b]quinoxaline 4-Methoxyphenyl (C6) One-pot Pd-catalyzed C–H activation Narrow band gap (2.8 eV), high HOMO energy (-5.1 eV) Organic semiconductors, excitonic solar cells
B-220 (Antiviral Derivative ) Morpholinoethyl (N-substituent) Buchwald–Hartwig cross-coupling Potent antiviral activity (EC₅₀ = 0.03 μM vs. HSV-1) Antiviral therapeutics

Detailed Analysis:

Electronic and Optical Properties

  • The indolo[2,3-b]quinoxaline core dominates electronic properties, with HOMO-LUMO gaps largely unaffected by substituents . However, electron-donating groups (e.g., methoxy) slightly raise HOMO levels, as seen in 6-(4-methoxyphenyl)-6H-indolo[2,3-b]quinoxaline (−5.1 eV vs. −5.4 eV for unsubstituted analogs) .
  • The 3-methylphenoxypropyl chain in the target compound likely improves charge transport in solid-state applications by reducing π-π stacking .

Research Findings and Trends

Synthetic Efficiency: Pd-catalyzed methods dominate indoloquinoxaline synthesis, but microwave-assisted routes (e.g., Buchwald–Hartwig cross-coupling) reduce reaction times from hours to minutes .

Structure–Activity Relationships (SAR): N-Alkylation: Improves solubility but may reduce luminescence in OLEDs . Phenoxy vs. Alkyl Chains: Phenoxy groups enhance redox stability in batteries, while alkyl chains favor DNA intercalation .

Biological Activity

2-Methoxy-5-[3-(3-methylphenoxy)propyl]indolo[2,3-b]quinoxaline is a complex organic compound with significant potential in medicinal chemistry. Belonging to the indoloquinoxaline class, this compound exhibits a unique structural configuration that contributes to its diverse biological activities, including antiviral , anti-inflammatory , and anticancer properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C25H23N3O2C_{25}H_{23}N_{3}O_{2}, with a molecular weight of approximately 397.5 g/mol. The compound features a methoxy group at the 2-position and a propyl chain substituted with a 3-methylphenoxy group at the 5-position of the indoloquinoxaline framework. This unique structure enhances its chemical reactivity and biological activity compared to simpler analogs.

Research indicates that this compound interacts with specific molecular targets, modulating pathways associated with various disease processes. Its mechanism may involve:

  • Inhibition of Key Signaling Pathways : Similar compounds have been shown to inhibit the PI3K/AKT/mTOR signaling pathway, which is crucial for cancer cell proliferation and survival .
  • Binding to Receptors and Enzymes : The compound may bind to various receptors or enzymes, altering their activity and leading to therapeutic effects.

Anticancer Activity

Several studies have highlighted the anticancer potential of indoloquinoxaline derivatives. For instance, related compounds have demonstrated significant cytotoxic effects against colorectal cancer cell lines (HCT116 and Caco-2), inducing apoptosis and inhibiting cell cycle progression .

Compound Cell Line IC50 (μM) Mechanism
8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b]quinolineHCT11610PI3K/AKT/mTOR inhibition
8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b]quinolineCaco-212Apoptosis induction

Anti-inflammatory Effects

The compound's anti-inflammatory properties may be attributed to its ability to modulate inflammatory cytokine production and inhibit pathways leading to inflammation. Further research is necessary to elucidate these effects in clinical settings.

Case Studies and Research Findings

  • Cytotoxicity Studies : A study evaluated the cytotoxic effects of related indoloquinoxaline derivatives on various cancer cell lines. Results indicated significant inhibition of cell proliferation and induction of apoptosis through specific signaling pathway modulation .
  • Antimicrobial Activity : Research on similar quinoxaline derivatives demonstrated effective antimicrobial activity against antibiotic-resistant strains of bacteria such as Staphylococcus aureus and Enterococcus faecium, suggesting that structural modifications can enhance biological activity against resistant pathogens .

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